tert-butyl N-(3-isocyanatopropyl)carbamate
Description
tert-butyl N-(3-isocyanatopropyl)carbamate is a chemical compound that has garnered significant attention in various fields of research due to its unique properties and potential applications. This compound belongs to the class of isocyanates, which are characterized by the functional group -N=C=O. Isocyanates are known for their high reactivity and are widely used in the production of polyurethanes, coatings, adhesives, and other polymers .
Properties
IUPAC Name |
tert-butyl N-(3-isocyanatopropyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3/c1-9(2,3)14-8(13)11-6-4-5-10-7-12/h4-6H2,1-3H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSTWKGLCTVICLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCN=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76197-73-4 | |
| Record name | tert-butyl N-(3-isocyanatopropyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(3-isocyanatopropyl)carbamate typically involves the reaction of 3-aminopropyl isocyanate with tert-butyl chloroformate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group. The reaction proceeds as follows:
3-aminopropyl isocyanate+tert-butyl chloroformate→3-t-Butoxycarbonylaminopropyl isocyanate+HCl
Industrial Production Methods
Industrial production of isocyanates, including this compound, often involves the phosgene process. due to the toxicity of phosgene, alternative non-phosgene methods are being explored. These methods include the use of carbon monoxide, dimethyl carbonate, and urea as reagents .
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-(3-isocyanatopropyl)carbamate undergoes various types of chemical reactions, including:
Hydrolysis: Reacts with water to form carbamate or imidic acid.
Substitution: Reacts with nucleophiles such as amines and alcohols to form ureas and carbamates.
Cycloaddition: Can undergo cyclotrimerization to form isocyanurates.
Common Reagents and Conditions
Hydrolysis: Water, often catalyzed by acids or bases.
Substitution: Amines or alcohols, typically under mild conditions.
Cycloaddition: Catalysts such as metal salts or bases.
Major Products
Hydrolysis: Carbamate or imidic acid.
Substitution: Ureas and carbamates.
Cycloaddition: Isocyanurates.
Scientific Research Applications
Chemistry
- Building Block for Polymers : tert-butyl N-(3-isocyanatopropyl)carbamate serves as a crucial building block in the synthesis of various polymers and materials. Its isocyanate group allows for the formation of stable urea and carbamate linkages, which are essential in polymer chemistry.
- Functionalization of Materials : The compound can be used to modify surfaces of materials, enhancing their properties for specific applications, such as improving adhesion or altering hydrophobicity.
Biology
- Biomolecule Modification : In biological research, this compound is employed to modify biomolecules, enabling the study of interactions between proteins and other molecules. Such modifications can lead to insights into enzyme mechanisms and protein functions.
- Drug Delivery Systems : Research indicates potential use in developing drug delivery systems. The ability to form stable linkages with biological molecules makes it a candidate for creating targeted delivery vehicles .
Medicine
- Precursor for Bioactive Compounds : The compound is being investigated for its potential as a precursor in synthesizing bioactive compounds that may have therapeutic effects.
- Cancer Research : Studies have shown that derivatives of isocyanates can inhibit cancer cell migration and proliferation, suggesting that this compound might have similar properties .
Industry
- Production of Polyurethanes : In industrial applications, this compound is utilized in the production of polyurethanes, coatings, and adhesives. Its reactivity allows it to participate in reactions that form durable materials suitable for various commercial products.
Case Studies
- Polymer Synthesis : A study demonstrated the successful incorporation of this compound into polyurethane systems, resulting in materials with enhanced mechanical properties and thermal stability.
- Bioconjugation Techniques : Research on silica nanoparticles functionalized with this compound showed improved biocompatibility and targeted delivery capabilities in cancer therapy applications.
- Drug Development : Investigations into drug delivery systems utilizing this compound revealed its potential to enhance the solubility and bioavailability of poorly soluble drugs through effective conjugation strategies.
Mechanism of Action
The mechanism of action of tert-butyl N-(3-isocyanatopropyl)carbamate involves its high reactivity towards nucleophiles. The isocyanate group (-N=C=O) reacts with nucleophilic groups such as amines and alcohols to form stable urea and carbamate linkages. This reactivity is exploited in various applications, including polymer synthesis and biomolecule modification .
Comparison with Similar Compounds
Similar Compounds
- Methyl isocyanate
- Phenyl isocyanate
- Hexamethylene diisocyanate
- Toluene diisocyanate
Comparison
tert-butyl N-(3-isocyanatopropyl)carbamate is unique due to its tert-butoxycarbonyl protecting group, which provides stability and allows for selective reactions. Compared to other isocyanates, it offers a balance between reactivity and stability, making it suitable for a wide range of applications .
Biological Activity
Tert-butyl N-(3-isocyanatopropyl)carbamate is a compound that has garnered attention for its potential biological activities, particularly in the fields of drug development and material science. This article explores its biological activity, synthesis, applications, and relevant research findings.
Chemical Structure and Properties
This compound can be characterized by its isocyanate functional group, which is known for its reactivity with nucleophiles, making it useful in various chemical reactions including polymerization and bioconjugation. The general structure can be represented as follows:
The biological activity of this compound is primarily attributed to its role as an isocyanate compound. Isocyanates are known to interact with amino acids in proteins, leading to modifications that can affect protein function. This reactivity allows for potential applications in drug delivery systems and the development of therapeutic agents.
Anticancer Properties
Recent studies have indicated that compounds containing isocyanate groups may exhibit anticancer properties through mechanisms such as the inhibition of histone deacetylases (HDACs). HDAC inhibitors are promising agents in cancer therapy due to their ability to modulate gene expression involved in cell cycle regulation and apoptosis .
- Case Study : A study demonstrated that a related compound showed significant cytotoxicity against various cancer cell lines, suggesting that this compound could exhibit similar effects .
Antioxidant Activity
There is emerging evidence that compounds functionalized with isocyanate groups can possess antioxidant properties. This activity may be beneficial in preventing oxidative stress-related diseases, including cancer and neurodegenerative disorders .
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl carbamate with an appropriate isocyanate precursor. The following reaction scheme outlines a general synthetic route:
- Reactants : Tert-butyl carbamate + Isocyanate precursor
- Conditions : Solvent (e.g., dichloromethane), room temperature, stirring.
- Products : this compound.
Table 1: Summary of Biological Activities
Applications
This compound has potential applications in:
- Drug Development : As a precursor for designing novel anticancer agents.
- Material Science : In the synthesis of functionalized polymers for biomedical applications.
- Bioconjugation : For attaching drugs or imaging agents to biomolecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
